

4-Bromoisoquinoline-6-carboxylic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromoisoquinoline-6-carboxylic acid

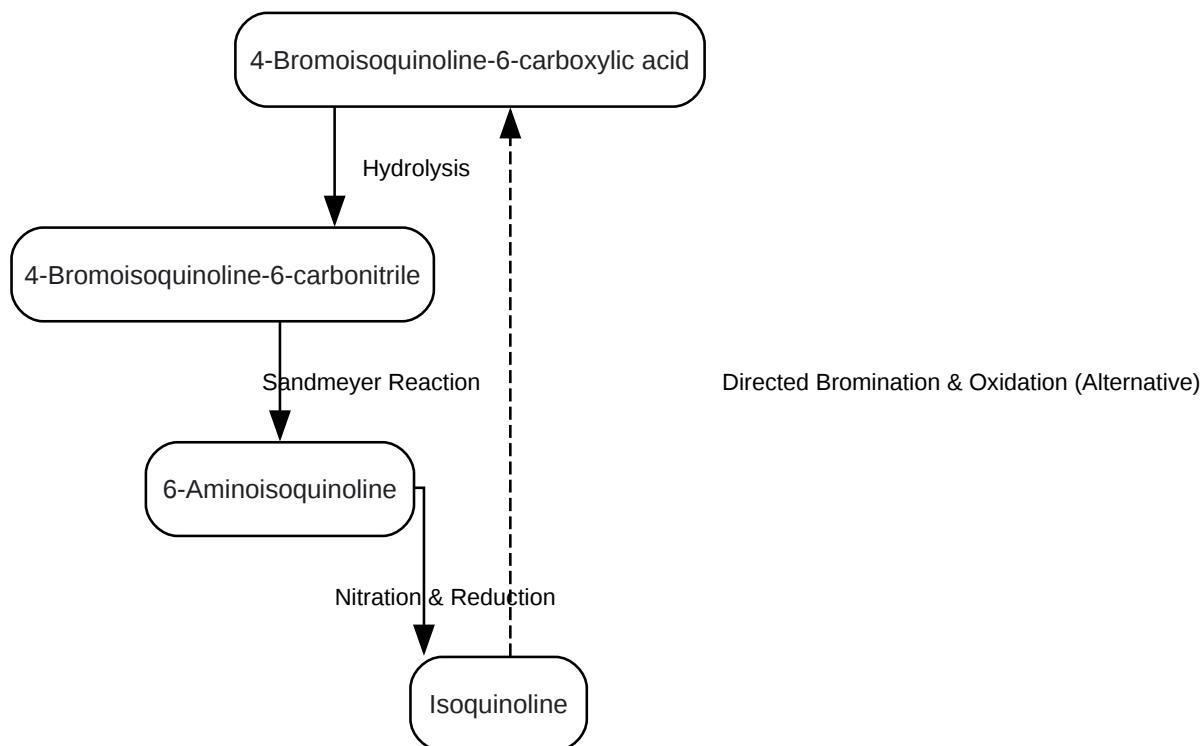
Cat. No.: B1381549

[Get Quote](#)

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the isoquinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of bromine and a carboxylic acid moiety, as seen in **4-Bromoisoquinoline-6-carboxylic acid** (CAS Number: 1092351-73-0), further enhances its utility as a versatile building block for the synthesis of novel therapeutics.^[1] This technical guide offers an in-depth perspective on the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes


A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the drug-like properties of its derivatives.

Property	Value	Source
CAS Number	1092351-73-0 (also cited as 1637280-23-9)	[2]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[2]
Molecular Weight	252.06 g/mol	[2]
Appearance	Expected to be a solid	N/A
Solubility	Expected to have limited aqueous solubility, with better solubility in organic solvents like DMSO and methanol.	[3]

The structure of **4-Bromoisoquinoline-6-carboxylic acid** combines two key reactive handles. The bromine atom at the 4-position is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[\[1\]](#) The carboxylic acid at the 6-position provides a handle for amide bond formation, esterification, or can act as a bioisostere for other acidic functional groups.[\[1\]\[4\]](#) This dual functionality makes it a powerful scaffold for library synthesis and lead optimization campaigns.

Synthesis Strategies: A Proposed Approach

While a specific, detailed synthesis protocol for **4-Bromoisoquinoline-6-carboxylic acid** is not readily available in the peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related bromoisoquinolines and their carboxylic acid derivatives. A potential retrosynthetic analysis is outlined below.

[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic analysis of **4-Bromoisoquinoline-6-carboxylic acid**.

A forward synthesis could commence from a suitable isoquinoline precursor. One potential pathway involves the following key transformations:

- Nitration of Isoquinoline: Introduction of a nitro group, likely at the 5- or 8-position, followed by reduction to the corresponding amine.
- Sandmeyer Reaction: Conversion of the amino group to a nitrile (cyano group) via a diazonium salt intermediate.
- Bromination: Regioselective bromination of the isoquinoline ring. The directing effects of the existing substituents will be crucial.
- Hydrolysis: Conversion of the nitrile to a carboxylic acid under acidic or basic conditions.

An alternative approach could involve the direct bromination of an isoquinoline derivative already bearing a precursor to the carboxylic acid at the 6-position. The synthesis of related 6-

bromoisoquinoline has been achieved from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[5]

Hypothetical Step-by-Step Protocol:

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by experienced synthetic chemists.

- Synthesis of 6-Aminoisoquinoline: This can be achieved through nitration of isoquinoline followed by reduction of the resulting nitroisoquinoline.
- Synthesis of 6-Cyanoisoquinoline: The 6-aminoisoquinoline can be converted to the corresponding nitrile via a Sandmeyer reaction using sodium nitrite and a copper(I) cyanide.
- Bromination of 6-Cyanoisoquinoline: The 6-cyanoisoquinoline can be subjected to electrophilic bromination using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.[6] The regioselectivity of this step will be critical.
- Hydrolysis to **4-Bromoisoquinoline-6-carboxylic acid**: The resulting 4-bromo-6-cyanoisoquinoline can be hydrolyzed to the final product under strong acidic or basic conditions, followed by neutralization to precipitate the carboxylic acid.

Spectroscopic Characterization: Predicted Signatures

Detailed spectroscopic data for **4-Bromoisoquinoline-6-carboxylic acid** is not currently available in public databases. However, based on the analysis of related compounds, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group. A broad singlet corresponding to the carboxylic acid proton is anticipated at a downfield chemical shift (around 12-13 ppm), though this can be exchangeable with D₂O.[7]

¹³C NMR Spectroscopy

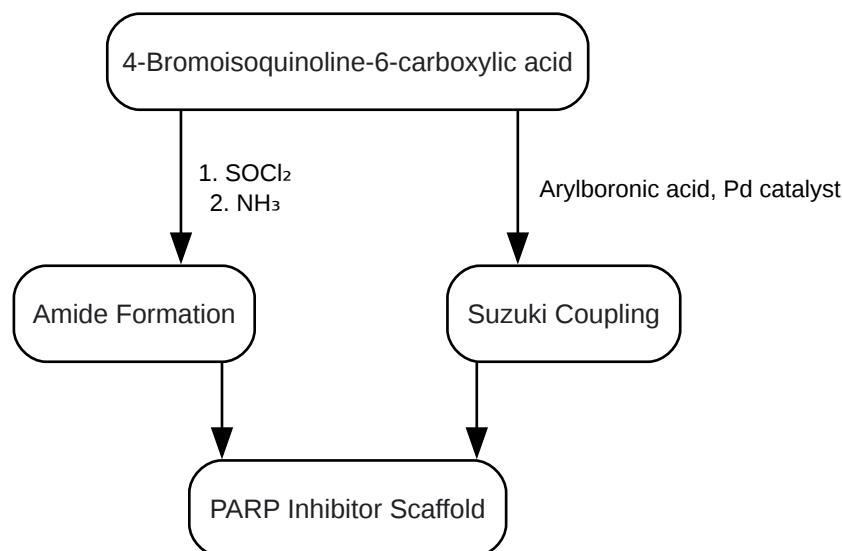
The carbon NMR spectrum will display signals for the ten carbon atoms of the isoquinoline core. The carbon atom of the carboxylic acid group is expected to resonate in the downfield region (around 165-175 ppm).[7] The carbon atoms attached to the bromine and nitrogen will also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm^{-1} . A strong C=O stretching absorption for the carbonyl group is expected around 1700-1730 cm^{-1} .[7] Characteristic C=C and C=N stretching vibrations from the isoquinoline ring will be observed in the 1400-1600 cm^{-1} region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (252.06 g/mol). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M^+ and M^{++2}) will be observed.


Applications in Drug Discovery: A Scaffold for Targeted Therapies

The **4-bromoisoquinoline-6-carboxylic acid** scaffold is of significant interest in the development of targeted therapies, particularly in oncology. The isoquinoline and quinoline cores are found in numerous enzyme inhibitors, and the dual functionality of this specific molecule makes it an attractive starting point for the synthesis of potent and selective inhibitors.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[8] The mechanism of action of many PARP inhibitors involves mimicking the nicotinamide moiety of NAD^+ , the substrate for PARP enzymes.[9] The isoquinolinone scaffold, which can be synthesized from isoquinoline derivatives, is a key component of several potent PARP inhibitors.[10] The carboxylic acid group of **4-bromoisoquinoline-6-carboxylic acid** can

be converted to a primary amide, a key pharmacophoric feature for PARP inhibition. The bromine atom provides a versatile handle for introducing further structural diversity to optimize potency and selectivity.[11]

[Click to download full resolution via product page](#)

Figure 2: Synthetic utility for the generation of PARP inhibitor scaffolds.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[1] The structural similarity of **4-bromoisoquinoline-6-carboxylic acid** to these inhibitors suggests its potential as a scaffold for the development of novel DHODH inhibitors with applications in oncology and immunology.

Handling and Safety

As with any chemical reagent, proper safety precautions should be taken when handling **4-Bromoisoquinoline-6-carboxylic acid**. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromoisoquinoline-6-carboxylic acid is a strategically functionalized building block with significant potential for the discovery and development of novel therapeutics. Its dual reactive sites—the bromine atom and the carboxylic acid—provide a versatile platform for the synthesis of diverse compound libraries targeting a range of biological targets, most notably PARP and DHODH. While a detailed, validated synthetic protocol and comprehensive spectroscopic data are yet to be published in the public domain, the information presented in this guide, based on the chemistry of related compounds, provides a solid foundation for researchers to explore the utility of this promising scaffold in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromoisoquinoline-4-carboxylic Acid|CAS 2387341-37-7 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 5. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. The development of PARP inhibitors in ovarian cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [4-Bromoisoquinoline-6-carboxylic Acid: A Technical Guide for Advanced Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1381549#4-bromoisoquinoline-6-carboxylic-acid-cas-number-1092351-73-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com